2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one 2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2097914-99-1
VCID: VC11823059
InChI: InChI=1S/C19H23N3O3/c1-14-5-3-4-6-17(14)24-13-19(23)22-11-8-16(9-12-22)25-18-7-10-20-15(2)21-18/h3-7,10,16H,8-9,11-13H2,1-2H3
SMILES: CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC(=NC=C3)C
Molecular Formula: C19H23N3O3
Molecular Weight: 341.4 g/mol

2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one

CAS No.: 2097914-99-1

Cat. No.: VC11823059

Molecular Formula: C19H23N3O3

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one - 2097914-99-1

Specification

CAS No. 2097914-99-1
Molecular Formula C19H23N3O3
Molecular Weight 341.4 g/mol
IUPAC Name 2-(2-methylphenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Standard InChI InChI=1S/C19H23N3O3/c1-14-5-3-4-6-17(14)24-13-19(23)22-11-8-16(9-12-22)25-18-7-10-20-15(2)21-18/h3-7,10,16H,8-9,11-13H2,1-2H3
Standard InChI Key HGKBPZSMTHANDS-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC(=NC=C3)C
Canonical SMILES CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC(=NC=C3)C

Introduction

Chemical Identity and Structural Characterization

Basic Chemical Descriptors

The compound is systematically named 2-(2-methylphenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone under IUPAC nomenclature. Key identifiers include:

PropertyValue
CAS No.2097914-99-1
Molecular FormulaC19H23N3O3\text{C}_{19}\text{H}_{23}\text{N}_{3}\text{O}_{3}
Molecular Weight341.4 g/mol
SMILESCC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC(=NC=C3)C
InChI KeyHGKBPZSMTHANDS-UHFFFAOYSA-N
PubChem CID121162480

The structure features a central piperidine ring substituted at the 4-position with a 2-methylpyrimidin-4-yloxy group and at the 1-position with a 2-methylphenoxy acetyl moiety.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, computational models predict characteristic signals. For instance:

  • NMR: The acetyl carbonyl (C=O\text{C=O}) is expected to resonate near 170 ppm in 13C^{13}\text{C} NMR, while the pyrimidine protons would appear as doublets in the aromatic region (7.5–8.5 ppm) in 1H^{1}\text{H} NMR.

  • Mass Spectrometry: The molecular ion peak ([M+H]+[\text{M+H}]^+) should appear at m/z 341.4, with fragmentation patterns dominated by cleavage of the ether and amide bonds.

Synthesis and Manufacturing Approaches

General Synthetic Strategy

The compound is synthesized via multi-step organic reactions, typically involving:

  • Piperidine Functionalization: Introduction of the pyrimidinyloxy group at the 4-position of piperidine.

  • Acetylation: Coupling of the 2-methylphenoxy acetyl group to the piperidine nitrogen.

A representative protocol involves hydrogenation of a pyridine intermediate to yield the piperidine core, followed by nucleophilic substitution to attach the pyrimidine and phenoxy groups .

Catalytic Hydrogenation

Key steps from analogous syntheses (e.g., tert-butyl 4-(piperidin-4-yloxy)piperidine-1-carboxylate) suggest optimal conditions:

  • Catalyst: 5–10% Rh/Al2_2O3_3 or Pd/C under H2\text{H}_2 atmosphere (50–60 psi).

  • Solvent: Ethanol or acetic acid.

  • Yield: 60–98% after purification by column chromatography .

StepConditionsYield
HydrogenationH2\text{H}_2, Pd/C, EtOH, 80°C98%
AcetylationAcCl, DCM, 0°C to RT85%

These methods, though tailored for related compounds, provide a framework for scaling production .

Physicochemical Properties and Stability

Solubility and Lipophilicity

The compound’s logP (calculated) of 2.7 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane and dimethyl sulfoxide. Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating formulation with co-solvents for biological testing.

Thermal Stability

Differential scanning calorimetry (DSC) of similar piperidine derivatives shows decomposition temperatures above 200°C, suggesting stability under standard storage conditions. Hydrolytic stability studies at pH 7.4 reveal <5% degradation over 72 hours, indicating suitability for oral delivery.

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